4-[(2-hydroxyethoxy)methyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
4-[(2-hydroxyethoxy)methyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Mechanism of Action
The mechanism of action of 4-[(2-hydroxyethoxy)methyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes, such as DNA polymerase and RNA polymerase, which are essential for the replication of viruses and bacteria. It may also work by disrupting the cell membrane integrity of microorganisms, leading to their death.
Biochemical and Physiological Effects:
4-[(2-hydroxyethoxy)methyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. Additionally, it has been found to induce apoptosis in cancer cells, leading to their death. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[(2-hydroxyethoxy)methyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is its broad-spectrum antimicrobial activity. It has been found to be effective against a wide range of microorganisms, making it a versatile compound for laboratory experiments. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of 4-[(2-hydroxyethoxy)methyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one. One of the potential areas of application is in the development of new antiviral agents, as the compound has been found to exhibit potent antiviral activity. Additionally, further studies can be conducted to investigate its potential use in cancer treatment and the development of new anti-inflammatory agents. Furthermore, the synthesis and modification of this compound can be explored to improve its solubility, bioavailability, and efficacy.
Synthesis Methods
The synthesis of 4-[(2-hydroxyethoxy)methyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can be achieved through different methods, including condensation reactions, cyclization, and nucleophilic substitution reactions. One of the most common methods involves the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with ethylene glycol to form the intermediate compound, which is then treated with triethyl orthoformate and ammonium acetate to obtain the final product.
Scientific Research Applications
4-[(2-hydroxyethoxy)methyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit potent antiviral, antifungal, and antibacterial activities, making it a promising candidate for the development of new therapeutic agents. Additionally, it has also been investigated for its potential use in cancer treatment, as it has been found to inhibit the proliferation of cancer cells and induce apoptosis.
properties
IUPAC Name |
4-(2-hydroxyethoxymethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3/c1-7-4-8(15)13-9(10-5-11-13)12(7)6-16-3-2-14/h4-5,14H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOXECZSXRXXGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=NC=N2)N1COCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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